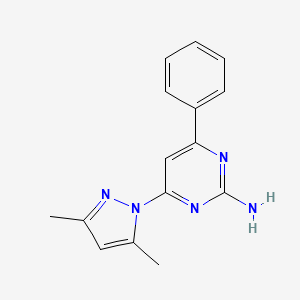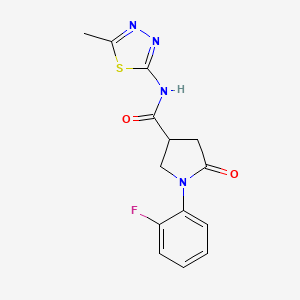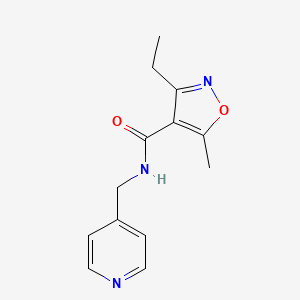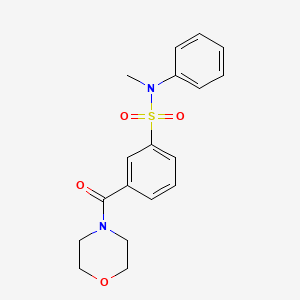![molecular formula C21H29N3O4 B5010331 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is a synthetic compound that has been extensively studied for its scientific research applications. The compound is known to exhibit a wide range of biochemical and physiological effects, making it an essential tool for researchers in various fields of study.
科学的研究の応用
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been extensively studied for its scientific research applications. The compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipsychotic properties. It has also been reported to have potential as an antidepressant and anxiolytic agent. The compound has been used in various in vitro and in vivo studies to investigate its effects on different physiological systems.
作用機序
The mechanism of action of 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone is not fully understood. However, it is believed to work through the modulation of various neurotransmitters and receptors in the brain. The compound has been shown to bind to dopamine, serotonin, and adrenergic receptors, leading to the modulation of their activity. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to have potent anti-inflammatory and analgesic properties. It has also been shown to have potential as an antipsychotic, antidepressant, and anxiolytic agent. The compound has been used in various in vitro and in vivo studies to investigate its effects on different physiological systems, including the central nervous system, cardiovascular system, and immune system.
実験室実験の利点と制限
5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has several advantages for lab experiments. The compound is readily available and can be synthesized using well-established methods. It has been extensively studied for its scientific research applications and has been shown to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to the use of this compound in lab experiments. The compound has been reported to have poor solubility in water, which can limit its use in certain experiments. Additionally, the compound has not been extensively studied for its long-term effects, which may limit its use in certain applications.
将来の方向性
For the study of this compound include investigating its effects on different neurotransmitter systems, its potential as an antidepressant and anxiolytic agent, and its effects on the immune system.
合成法
The synthesis of 5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone involves the reaction of 4-methoxyphenethylamine with acetic anhydride in the presence of piperazine. The resulting intermediate is then reacted with 1-benzyl-4-piperidone to yield the final product. The synthesis method is well-established and has been reported in various scientific literature.
特性
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-16(25)22-11-13-23(14-12-22)21(27)18-5-8-20(26)24(15-18)10-9-17-3-6-19(28-2)7-4-17/h3-4,6-7,18H,5,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKLQNCNNCZYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)


![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)



![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)

![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)